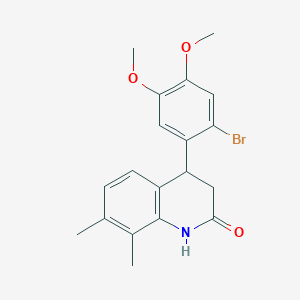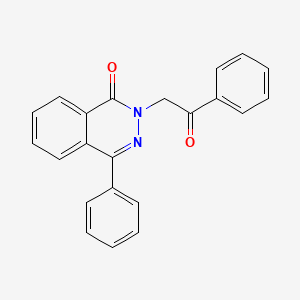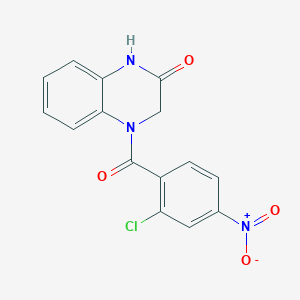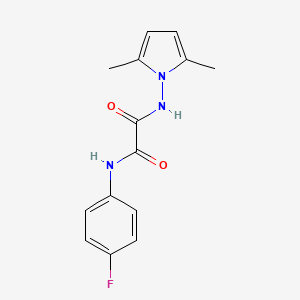![molecular formula C17H16N2O5 B4237110 4-[3-(4-nitrophenoxy)benzoyl]morpholine](/img/structure/B4237110.png)
4-[3-(4-nitrophenoxy)benzoyl]morpholine
描述
4-[3-(4-nitrophenoxy)benzoyl]morpholine is a chemical compound that has been studied extensively for its potential applications in scientific research. This compound is a member of the morpholine family, which is known for its diverse pharmacological activities. In
科学研究应用
4-[3-(4-nitrophenoxy)benzoyl]morpholine has been studied for its potential applications in various scientific research fields. It has been found to have anti-inflammatory, anti-tumor, and anti-angiogenic activities. It has also been studied for its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's disease. Additionally, it has been found to have potential applications in the field of photodynamic therapy, which is a type of cancer treatment that uses light to activate a photosensitizer.
作用机制
The mechanism of action of 4-[3-(4-nitrophenoxy)benzoyl]morpholine is not fully understood. However, it has been found to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme that is involved in the production of prostaglandins. Prostaglandins are molecules that play a role in inflammation, pain, and fever. By inhibiting the activity of COX-2, 4-[3-(4-nitrophenoxy)benzoyl]morpholine reduces the production of prostaglandins, which leads to its anti-inflammatory activity. It has also been found to have anti-tumor and anti-angiogenic activities, which may be related to its ability to inhibit the activity of COX-2.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-[3-(4-nitrophenoxy)benzoyl]morpholine have been studied in various in vitro and in vivo models. It has been found to reduce inflammation, inhibit tumor growth, and inhibit angiogenesis. Additionally, it has been found to have neuroprotective effects, which may be related to its potential use in the treatment of neurodegenerative diseases. However, more research is needed to fully understand the biochemical and physiological effects of this compound.
实验室实验的优点和局限性
One advantage of using 4-[3-(4-nitrophenoxy)benzoyl]morpholine in lab experiments is its potential to inhibit the activity of COX-2, which makes it a useful tool for studying the role of COX-2 in various biological processes. Additionally, its anti-inflammatory, anti-tumor, and anti-angiogenic activities make it a useful compound for studying these processes in vitro and in vivo. However, one limitation of using this compound in lab experiments is its potential toxicity, which may limit its use in certain assays.
未来方向
There are several future directions for the study of 4-[3-(4-nitrophenoxy)benzoyl]morpholine. One direction is to further investigate its potential use in the treatment of neurodegenerative diseases. Another direction is to explore its potential use in photodynamic therapy for cancer treatment. Additionally, more research is needed to fully understand the biochemical and physiological effects of this compound, as well as its potential toxicity. Overall, the study of 4-[3-(4-nitrophenoxy)benzoyl]morpholine has the potential to lead to the development of new therapies for various diseases.
属性
IUPAC Name |
morpholin-4-yl-[3-(4-nitrophenoxy)phenyl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O5/c20-17(18-8-10-23-11-9-18)13-2-1-3-16(12-13)24-15-6-4-14(5-7-15)19(21)22/h1-7,12H,8-11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVCWRDKFJQZHAI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)C2=CC(=CC=C2)OC3=CC=C(C=C3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>49.2 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49737465 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-[(2,5-dioxo-1-pyrrolidinyl)oxy]-N-1-naphthylacetamide](/img/structure/B4237032.png)


![2-chloro-N-isopropyl-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B4237054.png)
![N-(2,5-dimethoxyphenyl)-2-{[5-(4-pyridinyl)-1,3,4-thiadiazol-2-yl]thio}acetamide](/img/structure/B4237062.png)

![5-bromo-N-[5-(diphenylmethyl)-1,3,4-thiadiazol-2-yl]nicotinamide](/img/structure/B4237089.png)
![N-[4-(allyloxy)phenyl]-3-methoxybenzamide](/img/structure/B4237094.png)


![{[5-(2-ethoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}acetic acid](/img/structure/B4237103.png)
![1-(3-{5-[(2-chloro-6-fluorobenzyl)thio]-1H-tetrazol-1-yl}phenyl)ethanone](/img/structure/B4237117.png)
![N-[4-(aminosulfonyl)phenyl]-1-pyrrolidinecarboxamide](/img/structure/B4237124.png)
![N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-methylbenzamide](/img/structure/B4237129.png)